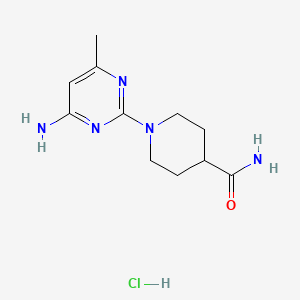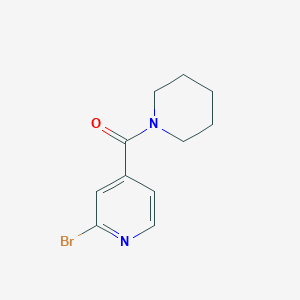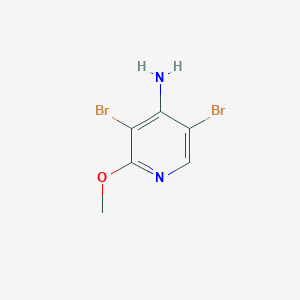
1-(4-氨基-6-甲基嘧啶-2-基)哌啶-4-甲酰胺盐酸盐
描述
1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as AMPA and is used in the synthesis of various drugs and pharmaceuticals.
科学研究应用
抗结核活性
与查询化学物质在结构上相关的化合物,特别是那些修饰异烟肼结构并涉及嘧啶和哌啶衍生物的化合物,已对其抗结核活性进行了评估。这些研究旨在通过探索各种结构修饰来开发抗结核药物的新先导化合物,以增强对结核分枝杆菌和耐异烟肼非结核分枝杆菌的疗效。这些研究为结核病治疗的合理药物设计提供了见解(Asif,2014)。
抗肿瘤活性
对咪唑衍生物的研究,其具有与嘧啶相似的含氮杂环结构,突出了其潜在的抗肿瘤活性。这包括对各种咪唑衍生物作为新型抗肿瘤药物的研究,探索它们的合成和生物学特性。这些发现有助于寻找具有多种生物活性的化合物,包括潜在的抗癌应用(Iradyan等人,2009)。
药理学特征改善
对苯甲哌醋及其甲基衍生物的立体化学的研究证明了立体中心对生物学特性的影响,表明特定的构型如何导致药理学优势。这项工作与理解分子结构的细微变化,包括与查询相关的化合物中的变化,如何显着影响治疗效果相关(Veinberg等人,2015)。
尼古丁依赖治疗
对大麻素CB1受体拮抗剂的研究,涉及具有哌啶结构的化合物,研究了它们作为治疗尼古丁依赖的新型治疗剂的潜力。这项研究表明,尽管受副作用的限制,靶向CB1受体的化合物在戒烟治疗中具有重要的用途(Foll等人,2008)。
N-杂环的合成
叔丁基磺酰胺在胺和N-杂环(包括哌啶和吡咯烷)的立体选择性合成中的应用,强调了此类化合物在开发治疗相关分子中的重要性。这篇综述重点介绍了获得多种杂环结构的方法,这些结构是许多天然产物和药物的核心(Philip等人,2020)。
作用机制
Target of Action
The primary target of 1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride is Protein Kinase B (PKB or Akt) . PKB is a crucial component of intracellular signaling pathways that regulate growth and survival .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .
Biochemical Pathways
The compound primarily affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is often deregulated in cancer, and inhibitors of PKB, like this compound, can potentially serve as antitumor agents . The inhibition of PKB leads to a decrease in the phosphorylation of several downstream targets, thereby affecting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The inhibition of PKB by this compound leads to a modulation of biomarkers of signaling through PKB in vivo and a strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .
生化分析
Biochemical Properties
1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of protein kinase B (PKB or Akt). This compound interacts with enzymes, proteins, and other biomolecules involved in intracellular signaling pathways. Specifically, it binds to the ATP-binding site of PKB, inhibiting its activity and thereby affecting downstream signaling pathways . This interaction is crucial for its potential use as an antitumor agent, as PKB is often deregulated in cancer cells .
Cellular Effects
The effects of 1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PKB, this compound can induce apoptosis in cancer cells, reduce cell proliferation, and alter metabolic pathways . Additionally, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of PKB, preventing the phosphorylation and activation of PKB . This inhibition leads to a cascade of downstream effects, including the inhibition of mTOR signaling, which is critical for cell growth and survival . The compound also affects the expression of genes involved in apoptosis and cell cycle regulation, further contributing to its antitumor effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of PKB activity and continued induction of apoptosis in cancer cells . The stability and degradation of the compound should be carefully monitored to ensure consistent results in experiments .
Dosage Effects in Animal Models
The effects of 1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB activity and induces apoptosis without significant toxicity . At higher doses, toxic effects may be observed, including adverse effects on normal cells and tissues . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic effects while minimizing toxicity .
Metabolic Pathways
1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride is involved in specific metabolic pathways, primarily related to its role as a PKB inhibitor. It interacts with enzymes and cofactors involved in the phosphorylation and dephosphorylation of PKB and other signaling proteins . This interaction affects metabolic flux and the levels of various metabolites, contributing to its overall biochemical effects . The compound’s metabolism and clearance from the body are also important considerations for its potential therapeutic use .
Transport and Distribution
Within cells and tissues, 1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution within tissues can affect its efficacy and toxicity, with accumulation in specific organs potentially leading to adverse effects . Understanding these transport and distribution mechanisms is crucial for optimizing its use in therapeutic applications .
Subcellular Localization
The subcellular localization of 1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with PKB and other biomolecules, affecting its overall biochemical and cellular effects .
属性
IUPAC Name |
1-(4-amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O.ClH/c1-7-6-9(12)15-11(14-7)16-4-2-8(3-5-16)10(13)17;/h6,8H,2-5H2,1H3,(H2,13,17)(H2,12,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBZFXSOJLOLCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol](/img/structure/B1403569.png)




![Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1403575.png)
![(3aS,5R,6S,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1403576.png)

![7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine](/img/structure/B1403582.png)



